- Eaton's reagent catalyzed alacritous synthesis of 3-benzazepinonesEuropean Journal of Chemistry, 2016, 7(4), 391-396,
Cas no 89314-87-4 (N-(2,2-Dimethoxyethyl)-2-phenylacetamide)

N-(2,2-Dimethoxyethyl)-2-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- Benzeneacetamide, N-(2,2-dimethoxyethyl)-
- N-(2,2-dimethoxyethyl)-2-phenylacetamide
- AK544174
- N-(2,2-Dimethoxyethyl)benzeneacetamide (ACI)
- MFCD17257378
- DTXSID60625238
- AKOS008974393
- SCHEMBL10700966
- SB79599
- s11947
- 89314-87-4
- CS-0163232
- SY273265
- DB-101419
- DS-19293
- N-(2,2-Dimethoxyethyl)-2-phenylacetamide
-
- MDL: MFCD17257378
- インチ: 1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14)
- InChIKey: AGVDSOHZUZRTSA-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC=CC=1)NCC(OC)OC
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 47.6
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
N-(2,2-Dimethoxyethyl)-2-phenylacetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2,2-Dimethoxyethyl)-2-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB496455-10 g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide; . |
89314-87-4 | 10g |
€87.50 | 2022-07-29 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19520-25g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 25g |
¥523.0 | 2024-07-19 | |
TRC | D483328-250mg |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 250mg |
$64.00 | 2023-05-18 | ||
Cooke Chemical | BD4181146-100g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 100g |
RMB 896.00 | 2025-02-21 | |
abcr | AB496455-100 g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide; . |
89314-87-4 | 100g |
€321.80 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233872-100g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 100g |
¥1262.00 | 2024-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA681-25g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 25g |
315CNY | 2021-05-08 | |
abcr | AB496455-5g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide; . |
89314-87-4 | 5g |
€92.30 | 2025-02-16 | ||
Aaron | AR003Z7X-5g |
Benzeneacetamide, N-(2,2-dimethoxyethyl)- |
89314-87-4 | 95% | 5g |
$21.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y1014942-5g |
Benzeneacetamide, N-(2,2-dimethoxyethyl)- |
89314-87-4 | 97%+ | 5g |
$70 | 2024-06-07 |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide 合成方法
ごうせいかいろ 1
1.2 rt; 4 - 5 h, rt
1.3 Solvents: Water ; rt
ごうせいかいろ 2
- Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition-Transamination ReactionsACS Catalysis, 2021, 11(8), 4660-4669,
ごうせいかいろ 3
1.2 -
- 7-Sulfonamido-3-benzazepines as potent and selective 5-HT2C receptor agonists: Hit-to-lead optimizationBioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1871-1875,
N-(2,2-Dimethoxyethyl)-2-phenylacetamide Raw materials
N-(2,2-Dimethoxyethyl)-2-phenylacetamide Preparation Products
N-(2,2-Dimethoxyethyl)-2-phenylacetamide 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
N-(2,2-Dimethoxyethyl)-2-phenylacetamideに関する追加情報
N-(2,2-Dimethoxyethyl)-2-phenylacetamide: A Comprehensive Overview
N-(2,2-Dimethoxyethyl)-2-phenylacetamide, also known by its CAS number 89314-87-4, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an acetyl group attached to a phenyl ring and an ethyl group substituted with two methoxy groups. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.
N-(2,2-Dimethoxyethyl)-2-phenylacetamide has been extensively studied for its potential in drug discovery and development. Recent research has highlighted its role as a promising candidate in the design of bioactive molecules. The presence of the methoxy groups on the ethyl chain enhances the compound's solubility in organic solvents, which is a critical factor in pharmaceutical applications. Additionally, the phenyl group contributes to the compound's aromaticity, further stabilizing its structure and enhancing its reactivity in various chemical reactions.
The synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide involves a multi-step process that typically begins with the preparation of the corresponding acid chloride or anhydride. This is followed by nucleophilic acylation using an amine derivative. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Recent advancements in catalytic techniques have enabled more efficient synthesis pathways, reducing production costs and environmental impact.
In terms of chemical properties, N-(2,2-Dimethoxyethyl)-2-phenylacetamide exhibits moderate stability under standard conditions. However, it is susceptible to hydrolysis in the presence of strong acids or bases. This reactivity makes it a useful intermediate in organic synthesis, particularly in the construction of complex molecules with multiple functional groups. The compound's thermal stability has also been investigated, revealing that it decomposes at temperatures above 150°C under nitrogen atmosphere.
One of the most notable applications of N-(2,2-Dimethoxyethyl)-2-phenylacetamide is in the field of materials science. Its ability to form stable amide bonds makes it an ideal candidate for polymer synthesis. Recent studies have demonstrated its use as a building block for biodegradable polymers, which are increasingly sought after in sustainable materials development. Furthermore, the compound's unique electronic properties make it a potential candidate for use in organic electronics.
The biological activity of N-(2,2-Dimethoxyethyl)-2-phenylacetamide has also been explored in recent years. Preclinical studies have shown that it exhibits moderate anti-inflammatory and antioxidant properties. These findings suggest that it could be developed into a therapeutic agent for conditions such as arthritis or neurodegenerative diseases. However, further research is needed to fully understand its pharmacokinetics and toxicity profile.
In conclusion, N-(2,2-Dimethoxyethyl)-2-phenylacetamide (CAS No: 89314-87-4) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an even more significant role in future advancements.
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